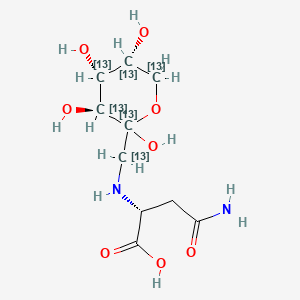

N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-13C6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C10H18N2O8 |

|---|---|

分子量 |

300.21 g/mol |

IUPAC名 |

(2R)-4-amino-4-oxo-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxy(2,3,4,5,6-13C5)oxan-2-yl](113C)methylamino]butanoic acid |

InChI |

InChI=1S/C10H18N2O8/c11-6(14)1-4(9(17)18)12-3-10(19)8(16)7(15)5(13)2-20-10/h4-5,7-8,12-13,15-16,19H,1-3H2,(H2,11,14)(H,17,18)/t4-,5-,7-,8+,10?/m1/s1/i2+1,3+1,5+1,7+1,8+1,10+1 |

InChIキー |

AOBQWGHMIKNEHI-ITOWRNBFSA-N |

異性体SMILES |

[13CH2]1[13C@H]([13C@H]([13C@@H]([13C](O1)([13CH2]N[C@H](CC(=O)N)C(=O)O)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)(CNC(CC(=O)N)C(=O)O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Formation of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine in the Maillard Reaction: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of food chemistry and a significant process in biological systems, encompasses a complex network of non-enzymatic browning reactions. A pivotal, yet often under-explored, intermediate in this cascade is N-(1-Deoxy-D-fructos-1-yl)-L-asparagine (F-Asn). This Amadori product, formed from the condensation of glucose and asparagine, serves as a critical precursor to both desirable flavor compounds and potential process contaminants, such as acrylamide. Furthermore, emerging research has highlighted its potential role as a disease biomarker and a target in novel therapeutic strategies. This in-depth technical guide provides a comprehensive overview of the formation, characterization, and degradation of F-Asn. It is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this multifaceted molecule.

Introduction: The Significance of an Early Maillard Intermediate

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino compound, typically an amino acid, peptide, or protein. The initial, relatively stable product of this reaction is an Amadori rearrangement product.[1][2] In the context of asparagine and glucose, this product is N-(1-Deoxy-D-fructos-1-yl)-L-asparagine (F-Asn). The formation of F-Asn is a critical juncture in the Maillard pathway, dictating the subsequent formation of a diverse array of downstream products that influence the sensory properties of thermally processed foods and hold physiological relevance.

The scientific and industrial interest in F-Asn stems from several key areas:

-

Food Science and Safety: F-Asn is a direct precursor to acrylamide, a process-induced toxicant and potential carcinogen formed in carbohydrate-rich foods cooked at high temperatures.[3] Understanding the kinetics of F-Asn formation is paramount for developing effective acrylamide mitigation strategies.

-

Biomedical Research: Amadori products, including F-Asn, are formed in vivo and have been implicated in the pathophysiology of chronic diseases such as diabetes.[1][4][5] Their role as potential biomarkers for disease diagnosis and prognosis is an active area of investigation.[6]

-

Drug Development: The metabolic pathway of F-Asn in pathogenic bacteria, such as Salmonella enterica, presents a novel target for the development of narrow-spectrum antibiotics.[1]

This guide will delve into the core principles of F-Asn formation, provide detailed experimental protocols for its synthesis and analysis, and explore its degradation pathways and broader implications.

The Chemical Landscape: Formation and Structure of F-Asn

The formation of F-Asn is a multi-step process initiated by the nucleophilic attack of the α-amino group of L-asparagine on the carbonyl carbon of D-glucose. This reaction is a classic example of an Amadori rearrangement.

Mechanism of Formation

The formation of F-Asn proceeds through the following key steps:

-

Schiff Base Formation: The reaction commences with the condensation of the primary amino group of asparagine with the carbonyl group of the open-chain form of glucose, resulting in the formation of an unstable Schiff base (N-glucosyl-L-asparagine) and the elimination of a water molecule.

-

Amadori Rearrangement: The Schiff base undergoes a spontaneous intramolecular rearrangement, known as the Amadori rearrangement, to form the more stable 1-amino-1-deoxy-2-ketose, which in this case is N-(1-Deoxy-D-fructos-1-yl)-L-asparagine.[1][2] This rearrangement involves the tautomerization of the imine to an enamine, followed by ketonization.

Caption: Formation of F-Asn via the Maillard Reaction.

Factors Influencing F-Asn Formation

The rate and yield of F-Asn formation are significantly influenced by several key parameters:

-

Temperature: Increased temperature accelerates the Maillard reaction, leading to a faster rate of F-Asn formation. However, at very high temperatures, the degradation of F-Asn also becomes more pronounced.

-

pH: The reaction is favored under neutral to slightly alkaline conditions. A study on asparagine-glucose Amadori products found ideal accumulation at pH 7.[5]

-

Water Activity (a_w): The initial condensation step involves the removal of water, thus lower water activity generally favors the forward reaction. However, extremely low water activity can hinder reactant mobility.

-

Reactant Concentration: Higher concentrations of glucose and asparagine will increase the rate of F-Asn formation according to the principles of chemical kinetics.

-

Type of Reducing Sugar: While this guide focuses on glucose, other reducing sugars can also react with asparagine. Pentoses (e.g., ribose, xylose) are generally more reactive than hexoses (e.g., glucose, fructose).[7][8]

Experimental Methodologies: Synthesis and Quantification of F-Asn

The ability to synthesize and accurately quantify F-Asn is crucial for research in this field. This section provides detailed protocols for these essential experimental workflows.

Synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine

The following protocol is a generalized procedure based on established methods for the synthesis of Amadori products.[5]

3.1.1. Materials and Reagents

-

D-Glucose (anhydrous)

-

L-Asparagine

-

Methanol

-

Deionized water

-

Sodium hydroxide (for pH adjustment)

-

Hydrochloric acid (for pH adjustment)

-

Dowex 50WX8 cation-exchange resin (or equivalent)

-

Ammonia solution

-

Ethanol

3.1.2. Step-by-Step Synthesis Protocol

-

Reactant Dissolution: Dissolve equimolar amounts of D-glucose and L-asparagine in a minimal amount of deionized water. A slight excess of glucose can be used to drive the reaction to completion.

-

pH Adjustment: Adjust the pH of the solution to 7.0 using a dilute sodium hydroxide solution.

-

Reaction Incubation: Heat the reaction mixture in a sealed vessel at 100°C for 40 minutes.[5] The solution will typically turn a yellowish-brown color as the Maillard reaction progresses.

-

Cooling and Dilution: After the incubation period, immediately cool the reaction mixture in an ice bath to quench the reaction. Dilute the mixture with deionized water.

-

Purification by Ion-Exchange Chromatography:

-

Load the diluted reaction mixture onto a pre-equilibrated Dowex 50WX8 cation-exchange column (H+ form).

-

Wash the column extensively with deionized water to remove unreacted sugars and other non-cationic byproducts.

-

Elute the bound F-Asn from the column using a gradient of aqueous ammonia solution (e.g., 0.1 M to 2 M).

-

Collect fractions and monitor for the presence of F-Asn using a suitable analytical technique (e.g., thin-layer chromatography or LC-MS).

-

-

Solvent Removal and Crystallization:

-

Pool the fractions containing pure F-Asn and remove the ammonia and water under reduced pressure (rotary evaporation).

-

Dissolve the resulting syrup in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

-

3.1.3. Synthesis of ¹³C-Labeled F-Asn

For quantitative studies using mass spectrometry, an isotopically labeled internal standard is highly recommended. The synthesis of ¹³C-labeled F-Asn can be achieved by following the same protocol as above, but substituting D-glucose with uniformly ¹³C-labeled D-glucose.[2]

Caption: Workflow for the Synthesis and Purification of F-Asn.

Quantification of F-Asn by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of F-Asn in complex matrices.

3.2.1. Sample Preparation

The choice of sample preparation method depends on the matrix.

-

Food Matrices:

-

Homogenize the sample.

-

Extract with a 5% (w/v) aqueous trichloroacetic acid solution to precipitate proteins.[9]

-

Centrifuge and collect the supernatant.

-

Spike the extract with a known concentration of ¹³C-labeled F-Asn internal standard.

-

Further clean-up using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge may be necessary for complex matrices.

-

Dilute the final extract with the initial mobile phase before injection.

-

-

Biological Fluids (e.g., Plasma, Serum):

-

Thaw the sample on ice.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 ratio (sample:solvent).

-

Vortex and incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase containing the ¹³C-labeled F-Asn internal standard.

-

3.2.2. LC-MS/MS Instrumentation and Parameters

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase C18 with an ion-pairing agent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of F-Asn from isomers and matrix components |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40°C |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (F-Asn) | m/z 295.1 |

| Product Ions (F-Asn) | m/z 115.1, 132.1, 277.1 (for confirmation) |

| Precursor Ion (¹³C₆-F-Asn) | m/z 301.1 |

| Product Ions (¹³C₆-F-Asn) | m/z 119.1, 136.1 |

| Dwell Time | 50 - 100 ms |

Note: The specific m/z values for precursor and product ions should be optimized for the instrument being used.

3.2.3. Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using known concentrations of unlabeled F-Asn standard spiked with a constant concentration of the ¹³C-labeled internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Degradation Pathways of F-Asn: From Flavor to Contaminants

Once formed, F-Asn is not an inert endpoint. It is a reactive intermediate that can undergo further degradation, leading to a variety of compounds that impact food quality and safety.

Deamidation to N-(1-Deoxy-D-fructos-1-yl)-L-aspartic acid

Under acidic conditions and elevated temperatures, the amide group on the asparagine side chain of F-Asn can undergo hydrolysis (deamidation) to form N-(1-Deoxy-D-fructos-1-yl)-L-aspartic acid.[5][10] This conversion alters the chemical properties of the molecule and its subsequent degradation pathways.

Formation of Acrylamide

The most significant degradation pathway of F-Asn from a food safety perspective is its conversion to acrylamide. The currently accepted mechanism involves the following key steps:

-

Decarboxylation: The F-Asn molecule undergoes decarboxylation to form a decarboxylated Amadori product. This is considered a key step in the formation of acrylamide.[1]

-

β-Elimination: The decarboxylated Amadori product then undergoes a β-elimination reaction, which results in the cleavage of the molecule to form acrylamide and other sugar degradation products.[1]

It is noteworthy that the Schiff base intermediate is a more efficient precursor to acrylamide than the Amadori product itself.[1]

Caption: Major Degradation Pathways of F-Asn.

Formation of Flavor and Color Compounds

F-Asn, as a key Maillard reaction intermediate, also contributes to the formation of desirable flavor and color compounds in cooked foods. Through complex enolization, dehydration, and fragmentation reactions, the fructose moiety of F-Asn can give rise to a variety of heterocyclic compounds, such as pyrazines, furans, and pyrroles, which are responsible for the characteristic roasted, nutty, and baked aromas.

F-Asn in Drug Development and as a Biomarker

Beyond its role in food chemistry, F-Asn is gaining attention in the biomedical and pharmaceutical fields.

A Target for Novel Antibiotics

The pathogenic bacterium Salmonella enterica can utilize F-Asn as a sole source of carbon and nitrogen.[1] The metabolic pathway for F-Asn utilization in Salmonella involves a series of enzymes that are not present in humans. This makes the enzymes in this pathway, such as FraB (a deglycase), attractive targets for the development of narrow-spectrum antibiotics that would specifically inhibit the growth of Salmonella without affecting the host or beneficial gut microbiota.

A Potential Biomarker for Disease

Amadori products are formed endogenously through the glycation of proteins and amino acids. Elevated levels of Amadori products are associated with hyperglycemia and are implicated in the complications of diabetes mellitus.[1][4][5] While hemoglobin A1c (an Amadori product of hemoglobin) is a well-established long-term marker of glycemic control, there is growing interest in other Amadori products as potential biomarkers. Recent studies have suggested that levels of F-Asn and other deoxy-fructosyl-amino acids may be altered in certain disease states, such as COVID-19, highlighting their potential as diagnostic or prognostic markers.[6]

Conclusion and Future Perspectives

N-(1-Deoxy-D-fructos-1-yl)-L-asparagine is a molecule of significant scientific and industrial importance. As the primary stable intermediate in the Maillard reaction between glucose and asparagine, it stands at a crossroads, leading to the formation of both desirable sensory compounds and detrimental process contaminants. A thorough understanding of its formation, reactivity, and analytical determination is essential for controlling the quality and safety of thermally processed foods.

Furthermore, the emerging roles of F-Asn in microbiology and clinical diagnostics open up new avenues for research and development. The exploitation of the F-Asn metabolic pathway in pathogens offers a promising strategy for the design of novel therapeutics. Continued investigation into F-Asn as a biomarker may lead to new tools for the early detection and monitoring of various diseases.

The methodologies and insights provided in this technical guide are intended to serve as a valuable resource for researchers and professionals working to unravel the complexities of the Maillard reaction and harness the potential of its key intermediates.

References

- 1. Amadori albumin in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Identification of amadori products and oligosaccharide-glycated amino acids in brewer’s spent grain extract [frontiersin.org]

- 4. Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the amadori product in the complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Untargeted plasma metabolomic fingerprinting highlights several biomarkers for the diagnosis and prognosis of coronavirus disease 19 [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. [Development of LC-MS and LC-MS/MS Methods for Free Asparagine in Grains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Standard-Free Absolute Quantitation of Antibody Deamidation Degradation and Host Cell Proteins by Coulometric Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-¹³C₆: Sourcing, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Amadori Products

N-(1-Deoxy-D-fructos-1-yl)-L-asparagine (Fru-Asn) is an Amadori product, a class of compounds formed through the non-enzymatic reaction between a reducing sugar and an amino acid, known as the Maillard reaction. These compounds are of significant interest in food science, nutrition, and clinical research due to their roles as intermediates in the formation of advanced glycation end-products (AGEs), which are implicated in various physiological and pathological processes. The isotopically labeled analogue, N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-¹³C₆, serves as an invaluable tool for researchers, particularly as an internal standard for highly accurate and precise quantification in complex biological matrices using mass spectrometry-based methods.[1] This guide provides an in-depth overview of the sourcing, availability, and a detailed analytical application of this stable isotope-labeled standard.

Sourcing and Availability of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-¹³C₆

The procurement of highly specific, isotopically labeled compounds such as N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-¹³C₆ requires careful consideration of both off-the-shelf availability and custom synthesis options.

Commercial Availability

As of the latest review, MedChemExpress (MCE) is a confirmed supplier of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-¹³C₆.[2] Key identifying information for this product is provided in the table below.

| Parameter | Value | Source |

| Product Name | N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-¹³C₆ | MedChemExpress[2] |

| Catalog Number | HY-W793608S | MedChemExpress |

| CAS Number | 1083053-46-6 | MedChemExpress |

| Molecular Formula | C₄¹³C₆H₁₈N₂O₈ | MedChemExpress |

| Molecular Weight | 300.21 | MedChemExpress |

| Intended Use | Research Use Only. Tracer or internal standard for NMR, GC-MS, or LC-MS. | MedChemExpress[2] |

Pricing and lead times are typically available upon request from the supplier. It is advisable to contact MedChemExpress directly for a quotation and to confirm current stock levels.[2]

While extensive searches of other major chemical suppliers such as Toronto Research Chemicals, Santa Cruz Biotechnology, and Cayman Chemical did not yield catalog listings for this specific ¹³C₆-labeled compound, the landscape of specialty chemical availability is dynamic. Researchers are encouraged to perform their own updated searches of these and other vendor catalogs.

Custom Synthesis: A Viable Alternative

Given the specialized nature of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-¹³C₆, custom synthesis represents a robust alternative for sourcing this material, especially for researchers requiring larger quantities or specific isotopic enrichment levels. Several companies specialize in the custom synthesis of isotopically labeled compounds, including amino acids and their derivatives.

Key Custom Synthesis Providers:

-

BOC Sciences: Offers comprehensive services in the synthesis and customization of isotope-labeled amino acids, with expertise in producing complex molecules.

-

ChemPep: Provides high-purity ¹³C and ¹⁵N labeled amino acids for mass spectrometry, NMR analysis, and metabolic labeling.

-

Cambridge Isotope Laboratories, Inc. (CIL): A well-established leader in the synthesis of stable isotope-labeled compounds, offering extensive custom synthesis services.

When considering custom synthesis, it is crucial to provide the supplier with detailed specifications, including the desired chemical purity, isotopic enrichment, and quantity. The synthesis of Amadori compounds typically involves the reaction of the amino acid with the desired sugar, in this case, ¹³C-labeled glucose, under controlled conditions. The resulting product is then purified and characterized to ensure it meets the required specifications.

Application: Quantitative Analysis of Fructose-Asparagine in Food Matrices using LC-MS/MS with a ¹³C-Labeled Internal Standard

The primary application of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-¹³C₆ is as an internal standard for the accurate quantification of its unlabeled counterpart in various samples by isotope dilution mass spectrometry. The following protocol is adapted from a validated method for the analysis of fructose-asparagine in food samples and demonstrates a practical workflow.[3][4]

Experimental Protocol: LC-MS/MS Quantification

1. Preparation of Standards and Internal Standard Stock Solutions:

-

Analyte Stock Solution: Prepare a stock solution of unlabeled N-(1-Deoxy-D-fructos-1-yl)-L-asparagine in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of 1 mg/mL.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-¹³C₆ in the same solvent at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Spike each calibration standard and quality control (QC) sample with the internal standard working solution to a final concentration of, for example, 0.16 nmol.[3]

2. Sample Preparation:

-

Accurately weigh the homogenized food sample into a microcentrifuge tube.

-

Add a known volume of extraction solvent (e.g., water or a specific buffer).

-

Spike the sample with the internal standard working solution.

-

Vortex the sample vigorously and centrifuge at high speed (e.g., 14,800 x g) for an extended period (e.g., 1 hour) to pellet insoluble material.[3]

-

Carefully transfer the supernatant to a clean tube, freeze, and lyophilize.

-

Reconstitute the lyophilized extract in a solvent compatible with the LC-MS system (e.g., the initial mobile phase) prior to injection.

3. LC-MS/MS Instrumentation and Conditions:

The following conditions are provided as a representative example and may require optimization for specific instrumentation.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

-

Mobile Phase: A gradient of two solvents, for example:

-

Gradient Elution: A representative gradient could be: 0-5 min, 95% B; 5-20 min, 95-50% B; 20-25 min, 50% B; 25-26 min, 50-95% B; 26-35 min, 95% B.[3]

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

4. Mass Spectrometry Parameters (MRM Transitions):

-

N-(1-Deoxy-D-fructos-1-yl)-L-asparagine (Analyte):

-

Precursor ion (Q1): m/z 295.1

-

Product ion (Q3): m/z 84.1 (quantifier), m/z 259.1 (qualifier)[3]

-

-

N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-¹³C₆ (Internal Standard):

-

Precursor ion (Q1): m/z 301.1

-

Product ion (Q3): m/z 90.1 (or other appropriate fragment containing the ¹³C labels)

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of N-(1-Deoxy-D-fructos-1-yl)-L-asparagine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

Caption: LC-MS/MS workflow for the quantification of Fru-Asn.

Conclusion

N-(1-Deoxy-D-fructos-1-yl)-L-asparagine-¹³C₆ is a critical analytical tool for researchers investigating the Maillard reaction and its implications in various scientific fields. While its off-the-shelf availability may be limited to specialized suppliers like MedChemExpress, custom synthesis offers a reliable alternative for its procurement. The use of this isotopically labeled internal standard, in conjunction with a robust LC-MS/MS method, enables the highly accurate and precise quantification of fructose-asparagine in complex matrices. This capability is essential for advancing our understanding of the roles of Amadori products in food chemistry, metabolism, and disease.

References

The Gold Standard: A Technical Guide to Isotopic Labeling Patterns for Amadori Compound Internal Standards

For researchers, scientists, and professionals in drug development, the precise quantification of biomarkers is paramount. Amadori compounds, early-stage products of the Maillard reaction, have emerged as crucial biomarkers for a range of pathological conditions, including diabetes and inborn errors of metabolism.[1] Their accurate measurement in complex biological matrices, however, presents a significant analytical challenge. This guide provides an in-depth exploration of the synthesis, validation, and application of isotopically labeled Amadori compounds as internal standards, the cornerstone of robust quantitative analysis by mass spectrometry.

The Imperative for Internal Standards in Amadori Compound Analysis

Quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations in sample preparation, injection volume, and instrument response.[2] Internal standards are essential to correct for these variabilities, ensuring accurate and reproducible results. Stable isotope-labeled internal standards (SIL-ISs) are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest.[2] This ensures they behave similarly during extraction, chromatography, and ionization, providing superior compensation for analytical variability.

Strategic Isotopic Labeling of Amadori Compounds

The choice of isotopic label and its position within the Amadori compound are critical for developing a reliable internal standard. The most common stable isotopes used are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).

Labeling the Sugar Moiety: The ¹³C Approach

A prevalent and robust strategy is to incorporate ¹³C atoms into the sugar moiety of the Amadori compound.[3][4] This is typically achieved by using a uniformly labeled starting material, such as [U-¹³C₆]-glucose.

Rationale:

-

Chemical Stability: Carbon-carbon bonds are strong, making ¹³C labels less susceptible to exchange or loss during sample preparation and analysis compared to deuterium labels.

-

Significant Mass Shift: A +6 Da mass shift from the incorporation of six ¹³C atoms provides a clear distinction between the analyte and the internal standard in the mass spectrometer, minimizing isotopic crosstalk.

-

Synthetic Accessibility: [U-¹³C₆]-glucose is a commercially available reagent, facilitating its use in synthetic schemes.

Workflow for ¹³C₆-Labeling of Amadori Compounds:

Caption: General workflow for the synthesis and purification of ¹³C₆-labeled Amadori compounds.

Labeling the Amino Acid/Lipid Moiety

Rationale:

-

Targeted Analysis: Allows for specific tracking of the amino acid or lipid component in metabolic studies.

-

Synthetic Flexibility: A variety of isotopically labeled amino acids and lipids are commercially available or can be synthesized.

Deuterium Labeling: A Cautious Approach

While deuterium (²H) labeling is a common and often less expensive option, it should be approached with caution for Amadori compound internal standards.

Potential Pitfalls:

-

Chromatographic Shift: The difference in mass between hydrogen and deuterium can sometimes lead to a slight shift in retention time during chromatography, which can compromise the accuracy of quantification.[5][6]

-

Isotope Effects: The presence of deuterium can influence reaction rates and fragmentation patterns in the mass spectrometer.

-

Back-Exchange: Deuterium atoms, particularly those on heteroatoms, can be susceptible to exchange with protons from the solvent, leading to a loss of the label.

Synthesis and Purification Protocols: A Practical Guide

The successful preparation of high-purity isotopically labeled Amadori compounds is a critical step. Below are representative protocols for the synthesis of ¹³C₆-labeled Amadori compounds of an amino acid and a phospholipid.

Protocol: Synthesis of [¹³C₆]-Fructosyl-Lysine

This protocol describes the synthesis of the Amadori product of lysine using uniformly labeled glucose.

Materials:

-

L-Lysine hydrochloride

-

[U-¹³C₆]-D-glucose

-

Methanol

-

Glacial acetic acid

-

Solid-phase extraction (SPE) cartridges (C18)

Procedure:

-

Dissolve L-Lysine hydrochloride and [U-¹³C₆]-D-glucose in methanol with a small amount of glacial acetic acid to catalyze the reaction.

-

Incubate the mixture at a controlled temperature (e.g., 50°C) for several hours to days, monitoring the reaction progress by LC-MS.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Redissolve the residue in water and purify the [¹³C₆]-fructosyl-lysine using C18 SPE.

-

Wash the SPE cartridge with water to remove unreacted glucose and salts.

-

Elute the labeled Amadori compound with a methanol/water mixture.

-

Lyophilize the eluate to obtain the purified product.

Protocol: Synthesis of [¹³C₆]-Amadori-Phosphatidylethanolamine (PE)

This protocol is adapted from the work of Wang et al. (2018) for the synthesis of a labeled Amadori-glycated lipid.[3][4][7]

Materials:

-

Phosphatidylethanolamine (PE)

-

[U-¹³C₆]-D-glucose

-

Methanol

-

Chloroform

-

Water

Procedure:

-

Dissolve PE and a molar excess of [U-¹³C₆]-D-glucose in methanol.[3]

-

Incubate the mixture at 37°C for several days.[3] The optimal molar ratio of glucose to lipid should be determined empirically, but a ratio of approximately 23:1 has been shown to be effective.[8]

-

After incubation, perform a Folch extraction by adding chloroform and water to the reaction mixture to separate the lipid-soluble labeled Amadori-PE from water-soluble byproducts.[8]

-

Vortex the mixture and centrifuge to separate the layers.

-

Collect the lower organic layer and dry it under a stream of nitrogen.[8]

-

Further purify the [¹³C₆]-Amadori-PE using high-performance liquid chromatography (HPLC).[3]

The Cornerstone of Trust: Validation of Labeled Internal Standards

The synthesis of an isotopically labeled Amadori compound is only the first step. Rigorous validation is essential to ensure its suitability as an internal standard.

Isotopic Purity Assessment

It is crucial to determine the isotopic purity of the synthesized standard to ensure that it does not contain a significant amount of the unlabeled analyte, which would lead to an overestimation of the endogenous compound. High-resolution mass spectrometry (HRMS) is the method of choice for this analysis.

Procedure:

-

Acquire a high-resolution mass spectrum of the purified labeled standard.

-

Determine the relative abundance of the ion corresponding to the fully labeled compound and any ions corresponding to partially labeled or unlabeled species.

-

Calculate the isotopic purity as the percentage of the fully labeled species relative to the sum of all isotopic species.

Chemical Purity Assessment

The chemical purity of the internal standard should be assessed to ensure that it is free from other reaction byproducts that could interfere with the analysis. This is typically done using HPLC with UV or mass spectrometric detection. A purity of >95% is generally considered acceptable.[3][4][7]

Comprehensive Method Validation

Once the internal standard has been characterized, the entire analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA).[2] Key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria | Rationale |

| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). | Ensures the closeness of the measured value to the true value. |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). | Measures the reproducibility of the method. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Ensures that the method can differentiate the analyte from other components in the matrix. |

| Matrix Effect | The response of the analyte in the presence of matrix should be consistent and reproducible. | Assesses the influence of matrix components on the ionization of the analyte. |

| Stability | The analyte should be stable in the biological matrix under the expected storage and processing conditions. | Ensures that the concentration of the analyte does not change during the analytical process. |

Workflow for Method Validation using a Labeled Internal Standard:

Caption: A streamlined workflow for the validation of a bioanalytical method using an isotopically labeled internal standard.

Mass Spectrometric Characterization of Labeled Amadori Compounds

Tandem mass spectrometry (MS/MS) is not only used for quantification but also for the structural confirmation of the synthesized labeled Amadori compounds. The fragmentation patterns of these molecules provide valuable structural information.

For ¹³C₆-labeled Amadori-phosphatidylethanolamines, characteristic neutral losses are observed in positive ion mode, including the loss of the labeled Amadori moiety (¹³C₆H₁₀O₅, 168.1 Da) and the entire modified headgroup.[3][8] In negative ion mode, fragmentation of the fatty acyl chains provides information about the lipid structure.[8] These distinct fragmentation patterns confirm the identity of the synthesized standards.

Conclusion: Ensuring Analytical Excellence in Biomarker Research

The use of well-characterized, isotopically labeled Amadori compounds as internal standards is indispensable for the accurate and reliable quantification of these important biomarkers. By carefully selecting the labeling strategy, meticulously executing the synthesis and purification, and rigorously validating the analytical method, researchers can have high confidence in their data. This robust analytical foundation is crucial for advancing our understanding of the role of Amadori compounds in health and disease and for the development of new diagnostic and therapeutic strategies.

References

- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Purification, and Mass Spectrometric Characterization of Stable Isotope-Labeled Amadori-Glycated Phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Purification, and Mass Spectrometric Characterization of Stable Isotope-Labeled Amadori-Glycated Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Bridging Metabolism and Analysis with Isotopic Precision

An In-Depth Technical Guide to the Physicochemical Characteristics of Fructosyl-asparagine-¹³C₆

Fructosyl-asparagine (F-Asn) is an Amadori product, a compound formed through the non-enzymatic reaction between the amino group of asparagine and the carbonyl group of a reducing sugar like glucose, a key step in the Maillard reaction.[1][2] This reaction is fundamental to the browning and flavor development in cooked foods but is also of significant biological interest.[1][2][3] Notably, F-Asn serves as a crucial nutrient source for the food-borne pathogen Salmonella enterica during inflammation in the host gut, making its metabolic pathway a potential therapeutic target.[2][3][4][5]

To accurately study and quantify F-Asn in complex biological or food matrices, a stable and reliable internal standard is paramount. This is where isotopic labeling becomes an indispensable tool. Fructosyl-asparagine-¹³C₆ is a stable isotope-labeled version of F-Asn where the six carbon atoms of the fructose moiety are replaced with the heavier, non-radioactive ¹³C isotope.[1] The use of ¹³C-labeled compounds is a cornerstone of modern drug development and metabolic research.[6][7] These tracers allow for precise quantification by mass spectrometry, elucidation of metabolic pathways, and pharmacokinetic (ADME) studies, all while maintaining the biological and chemical integrity of the parent molecule.[8][9][]

This guide provides a comprehensive overview of the core physicochemical characteristics of Fructosyl-asparagine-¹³C₆, detailed protocols for its analytical characterization, and insights into its application for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

The introduction of six ¹³C atoms into the fructose backbone of the molecule minimally affects its chemical properties (e.g., solubility, pKa) but provides a distinct mass shift, which is the foundation of its utility in mass spectrometry-based analysis. The fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | ¹³C₆C₄H₁₈N₂O₈ | [4][11] |

| Molar Mass (Unlabeled) | 294.26 g/mol | [4][11] |

| Molar Mass (¹³C₆ Labeled) | 300.24 g/mol | N/A |

| Appearance | Pale yellow to off-white solid/crystals | [4][11] |

| Decomposition Point | >120°C | [4] |

| Solubility | Slightly soluble in water | [11] |

| Stability | Very hygroscopic; stable ketoamine structure | [1][11] |

Comprehensive Analytical Characterization

The validation of F-Asn-¹³C₆ relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and the precise location of the isotopic labels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: LC-MS/MS is the gold standard for quantifying small molecules in complex mixtures. The ¹³C₆-labeled F-Asn is an ideal internal standard because it co-elutes with the unlabeled (endogenous) F-Asn but is differentiated by its higher mass. This co-elution corrects for variations in sample preparation, injection volume, and matrix effects during ionization, ensuring highly accurate quantification.[1] We utilize tandem mass spectrometry (MS/MS) to monitor specific parent-to-fragment ion transitions, which dramatically increases selectivity and reduces background noise.

Experimental Protocol: Quantification of F-Asn using F-Asn-¹³C₆

-

Sample Preparation (Extraction from a Solid Matrix):

-

Accurately weigh approximately 10 mg of the lyophilized and ground sample material into a microcentrifuge tube.

-

Spike the sample with a known concentration of F-Asn-¹³C₆ (e.g., 0.16 nmol).[12]

-

Add 500 µL of chilled methanol and 500 µL of chilled deionized water.[12]

-

Vortex thoroughly and centrifuge at 14,800 x g for 1 hour to pellet insoluble material.[12]

-

Transfer the supernatant to a new tube, freeze, and lyophilize to dryness.

-

Reconstitute the dried pellet in 500 µL of an appropriate solvent for LC-MS analysis (e.g., 80:20 acetonitrile:water with 0.1% formic acid) and filter through a 0.2 µm PTFE filter.[1]

-

-

Chromatographic Separation:

-

Instrument: A high-performance liquid chromatography system.

-

Column: A suitable column for polar analytes, such as a HILIC column or a reversed-phase C18 column with an aqueous mobile phase.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A typical gradient starts at a high percentage of organic phase (e.g., 80% B) and gradually decreases to elute the polar F-Asn. A published example gradient is: 0-6 min, 80% B; 6-20 min, ramp from 80% to 50% B; 20-26 min, hold at 50% B; followed by re-equilibration.[1]

-

Flow Rate: Dependent on column dimensions (e.g., 0.5 µL/min for nano-LC).[1]

-

-

Mass Spectrometric Detection:

-

Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

-

Ionization Mode: Positive ion electrospray ionization (ESI+). The amino group on F-Asn is readily protonated.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Trustworthiness (Self-Validating System): The protocol is inherently self-validating. The qualifier ions for unlabeled F-Asn must be present at a consistent ratio to the quantifier ion to confirm its identity. The internal standard (F-Asn-¹³C₆) allows for the creation of a calibration curve to determine the absolute concentration of the unlabeled analyte, correcting for any sample loss during preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While MS confirms mass and isotopic enrichment, NMR spectroscopy provides the definitive structural proof and pinpoints the location of the ¹³C labels. ¹H NMR confirms the overall structure, while ¹³C NMR directly visualizes the enriched carbon atoms. The signals from the ¹³C₆-fructose moiety will be significantly enhanced relative to the natural abundance signals of the asparagine carbons, confirming successful synthesis.

Experimental Protocol: Structural Verification

-

Sample Preparation:

-

Dissolve ~3-5 mg of F-Asn-¹³C₆ in 500-600 µL of deuterium oxide (D₂O).[13] D₂O is used to avoid a large interfering solvent signal in the ¹H spectrum.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard 1D proton spectrum.

-

Expected Observations: The spectrum will show characteristic signals for the asparagine and fructose protons. The asparagine moiety typically displays signals for the alpha-proton (α-H) and the two beta-protons (β-H₂) between ~2.8 and 4.0 ppm.[14] The fructose moiety protons will appear in the characteristic sugar region (~3.4-5.4 ppm).[13] The key is to confirm the presence of both structural components.

-

-

¹³C NMR Spectroscopy:

-

Instrument: Operated at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Experiment: Standard 1D carbon spectrum with proton decoupling.

-

Expected Observations: This is the critical experiment for confirming labeling. Six high-intensity signals corresponding to the fructose carbons will dominate the spectrum. The four carbons of the asparagine moiety will be visible at their natural abundance intensity (~1.1%). This dramatic difference in signal intensity is unequivocal proof of ¹³C₆-labeling on the fructose unit.

-

Applications in Drug Development and Research

The unique properties of F-Asn-¹³C₆ make it a powerful tool for advancing scientific inquiry in several key areas.

-

Metabolic Flux Analysis: In microbiological research, F-Asn-¹³C₆ can be supplied to bacteria like Salmonella as a sole carbon source.[5][15] By tracking the ¹³C label through downstream metabolites using LC-MS, researchers can precisely map the F-Asn utilization pathway and quantify metabolic fluxes.[16] This is critical for understanding bacterial pathogenesis and identifying metabolic vulnerabilities.

-

Quantitative Biomarker Analysis: F-Asn is a precursor to acrylamide in food and is present in biological systems.[1][2] F-Asn-¹³C₆ serves as the definitive internal standard for the absolute quantification of endogenous F-Asn in food science, toxicology, and clinical research, ensuring data is accurate and reproducible.[1]

-

Drug Target Validation and Screening: The F-Asn utilization pathway is essential for Salmonella growth in the inflamed gut, making its enzymes, such as the deglycase FraB, attractive targets for novel antibiotics.[2][4][17] F-Asn-¹³C₆ can be used as a tracer substrate in high-throughput screening assays to identify and characterize inhibitors of these crucial bacterial enzymes.

Conclusion

Fructosyl-asparagine-¹³C₆ is more than just a labeled molecule; it is a precision tool that enables researchers to conduct experiments with a higher degree of accuracy and certainty. Its well-defined physicochemical properties, coupled with robust analytical methods for its characterization and use, provide a reliable foundation for quantitative and mechanistic studies. For professionals in drug development, microbiology, and food science, leveraging F-Asn-¹³C₆ can accelerate research, validate therapeutic targets, and provide unparalleled insights into the complex role of Amadori products in biological systems.

References

- 1. Measurement of Fructose–Asparagine Concentrations in Human and Animal Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of fructose-asparagine concentrations in human and animal foods. | Journal Article | PNNL [pnnl.gov]

- 3. Fructose-Asparagine Is a Primary Nutrient during Growth of Salmonella in the Inflamed Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fructose-asparagine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. metsol.com [metsol.com]

- 9. Carbon-13 Dioxide in Metabolic Research and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 11. Fructose-asparagine (Mixture of diastereoMers) | 34393-27-6 [amp.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Analytical Characterization of an Inulin-Type Fructooligosaccharide from Root-Tubers of Asphodelusramosus L [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Bacterial Species That Can Utilize Fructose-Asparagine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic analysis of the asparagine and glutamine dynamics in an industrial Chinese hamster ovary fed-batch process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A metabolic intermediate of the fructose-asparagine utilization pathway inhibits growth of a Salmonella fraB mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of 13C6-Fructosyl-Asparagine in Food Processing Analysis: A Technical Guide

Introduction: The Maillard Reaction and the Imperative for Precision Analytics

The Maillard reaction, a non-enzymatic browning process, is fundamental to the development of color, flavor, and aroma in thermally processed foods.[1][2][3] This complex cascade of reactions between reducing sugars and amino acids also leads to the formation of a variety of intermediate and final products, some of which are of significant interest to food scientists and regulators. Among the earliest stable intermediates are Amadori compounds, such as N-(1-Deoxy-D-fructos-1-yl)-L-asparagine, or fructosyl-asparagine (F-Asn).[1][4]

Fructosyl-asparagine is a key precursor to the formation of acrylamide, a potential carcinogen, in asparagine-rich foods like potatoes and cereals when they are heated.[5][6][7] Consequently, the ability to accurately quantify F-Asn in food matrices is crucial for understanding and mitigating acrylamide formation, as well as for monitoring food quality and safety. The inherent complexity of food matrices, however, presents a significant analytical challenge, necessitating a robust and precise quantification method.

This technical guide details the application of ¹³C₆-fructosyl-asparagine as an internal standard in a stable isotope dilution assay coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the high-fidelity quantification of F-Asn in food products. This method offers unparalleled accuracy by correcting for variations in sample preparation and matrix effects, making it the gold standard for this type of analysis.

Principle of the Method: Stable Isotope Dilution Analysis

The core of this analytical approach is the use of a stable isotope-labeled internal standard, ¹³C₆-fructosyl-asparagine. This molecule is chemically identical to the target analyte (F-Asn) but has a higher mass due to the incorporation of six Carbon-13 isotopes.[8]

Key advantages of this approach include:

-

Correction for Matrix Effects: The internal standard and the analyte co-elute chromatographically and experience identical ionization suppression or enhancement in the mass spectrometer source, allowing for accurate correction.

-

Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation and extraction process will be mirrored by a proportional loss of the internal standard, ensuring the final concentration calculation remains accurate.

-

Increased Precision and Accuracy: By normalizing the response of the native analyte to that of the labeled standard, the method minimizes variability and improves the overall precision and accuracy of the results.

The quantification is based on the ratio of the mass spectrometric signal of the endogenous F-Asn to that of the known amount of spiked ¹³C₆-F-Asn internal standard.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the quantification of fructosyl-asparagine in food samples using ¹³C₆-fructosyl-asparagine as an internal standard.

Caption: General workflow for F-Asn quantification.

Detailed Protocols

Protocol 1: Sample Preparation and Extraction

This protocol is a generalized procedure and may require optimization based on the specific food matrix.

Materials:

-

Food sample (e.g., potato chips, bread, dried fruit)

-

¹³C₆-Fructosyl-asparagine internal standard solution (concentration verified)

-

Deionized water

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Homogenizer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Sample Homogenization: Freeze-dry the food sample to determine the dry weight and then grind it into a fine, homogenous powder.

-

Weighing: Accurately weigh approximately 50-100 mg of the homogenized sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known volume and concentration of the ¹³C₆-F-Asn internal standard solution to the sample. A typical spiking level might be 0.16 nmol.[9]

-

Extraction:

-

Add 1 mL of an extraction solvent (e.g., 0.1% formic acid in water/acetonitrile).

-

Vortex the mixture thoroughly for 1-2 minutes.

-

Sonicate for 15 minutes in a water bath.

-

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 20-60 minutes to pellet solid material.[9]

-

Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation and conditions should be optimized for the specific system in use. The following are representative parameters.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple quadrupole mass spectrometer

LC Parameters:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or an amide column is suitable for retaining this polar compound. For example, a UPLC M-class BEH 130 amide column (75 μm × 100 mm, 1.7 μm) can be used.[10]

-

Mobile Phase A: 0.1% Formic Acid in 10% Acetonitrile/90% Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A gradient from high organic to high aqueous is used in HILIC. A representative gradient could be:

-

0-6 min: 80% B

-

6-20 min: 80% to 50% B

-

20-26 min: 50% B

-

26-28 min: 50% to 80% B

-

28-35 min: 80% B[9]

-

-

Flow Rate: Dependent on the column diameter (e.g., 0.3-0.6 mL/min for standard bore columns).

-

Injection Volume: 1-10 µL

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Collision Energy: Optimized for each transition, for example, 13 eV for both transitions.[10]

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard MRM transitions.

-

Calibration Curve: Prepare a series of calibration standards containing a fixed concentration of the ¹³C₆-F-Asn internal standard and varying concentrations of the native F-Asn.

-

Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Regression Analysis: Plot the peak area ratio against the concentration of the analyte for the calibration standards and perform a linear regression to generate a calibration curve.

-

Concentration Determination: Determine the concentration of F-Asn in the unknown samples by interpolating their peak area ratios from the calibration curve.

Illustrative Data

The following table presents example data for the concentration of fructosyl-asparagine found in various food products, highlighting the impact of processing.

| Food Product | Processing Method | F-Asn Concentration (pmol/mg dry weight) |

| Apricots | Fresh | 800[10] |

| Canned | 500[10] | |

| Heat-dried | 8,000 - 35,000[6][10] | |

| Asparagus | Fresh | 500[10] |

| Boiled | 50[10] | |

| Heat-dried | 18,000[10] | |

| Peaches | Fresh | 66[10] |

| Canned | 500[10] |

Data adapted from published research and is for illustrative purposes only.[6][10]

The Maillard Reaction Pathway: Formation of Fructosyl-Asparagine

The formation of F-Asn is an early step in the Maillard reaction. The following diagram outlines this initial stage.

Caption: Initial stage of the Maillard reaction.

Troubleshooting and Considerations

-

Internal Standard Purity: Ensure the chemical and isotopic purity of the ¹³C₆-F-Asn standard to prevent interference and ensure accurate quantification.

-

Matrix-Specific Optimization: Different food matrices may require adjustments to the extraction protocol to ensure efficient recovery.

-

Chromatographic Resolution: Proper chromatographic separation is essential to resolve F-Asn from isomeric compounds that may have similar mass transitions.

-

Instrument Sensitivity: Ensure the LC-MS/MS system has adequate sensitivity to detect the low levels of F-Asn that may be present in some food products.

Conclusion

The use of ¹³C₆-fructosyl-asparagine as an internal standard provides a robust, accurate, and reliable method for the quantification of fructosyl-asparagine in complex food matrices. This stable isotope dilution LC-MS/MS assay is an indispensable tool for researchers in food science, quality assurance professionals, and regulatory bodies for monitoring and controlling the formation of important Maillard reaction products like acrylamide precursors. The protocols and guidelines presented here offer a comprehensive framework for the successful implementation of this advanced analytical technique.

References

- 1. Amadori compounds: analysis, composition in food and potential health beneficial functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Measurement of fructose-asparagine concentrations in human and animal foods. | Journal Article | PNNL [pnnl.gov]

- 5. longdom.org [longdom.org]

- 6. Measurement of Fructose-Asparagine Concentrations in Human and Animal Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of Fructose–Asparagine Concentrations in Human and Animal Foods - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying Maillard Reaction Products in Coffee and Baked Goods: An Application Guide

Introduction: The Maillard Reaction - A Symphony of Flavor and Color

The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures.[1][2][3] First described by Louis Camille Maillard in 1912, this complex cascade of reactions is responsible for the desirable flavors, aromas, and colors of many cooked foods, including the rich notes of roasted coffee and the golden-brown crust of baked goods.[2][3]

The reaction initiates with the condensation of a carbonyl group from a reducing sugar with an amino group of an amino acid, forming an N-substituted glycosylamine.[4] This is followed by a series of rearrangements, dehydrations, and fragmentations, ultimately leading to the formation of a diverse array of compounds.[4] These Maillard Reaction Products (MRPs) can be broadly categorized into:

-

Volatile and Semi-Volatile Compounds: These contribute significantly to the aroma and flavor profiles of food. Key examples include pyrazines (nutty, roasted), furans (caramel-like), and pyrroles (roasty).

-

Melanoidins: These are high molecular weight, brown-colored polymers that contribute to the color, body, and mouthfeel of foods like coffee.[5]

-

Process Contaminants: Under certain conditions, the Maillard reaction can also lead to the formation of potentially harmful compounds, such as acrylamide, a known neurotoxin and potential carcinogen.[4][6]

Given the profound impact of MRPs on food quality and safety, their accurate quantification is of paramount importance for researchers, food scientists, and quality control professionals. This application note provides a comprehensive guide to the analytical methodologies for quantifying key MRPs in coffee and baked goods, with a focus on practical, field-proven protocols.

Analytical Strategies for Maillard Reaction Products

The diverse chemical nature of MRPs necessitates a multi-platform analytical approach. The choice of technique is dictated by the specific analyte's volatility, polarity, and concentration in the food matrix.

Core Analytical Workflow:

Caption: General workflow for MRP quantification.

Quantification of Melanoidins: The Color of Flavor

Melanoidins, the brown polymers formed in the final stages of the Maillard reaction, are key contributors to the color and body of coffee and the crust of baked goods.[5] Due to their complex and heterogeneous nature, their quantification is often based on spectrophotometric methods that measure color intensity.

Protocol: Spectrophotometric Quantification of Melanoidins

This protocol is adapted from methods that correlate absorbance with melanoidin concentration.[7][8][9]

1. Principle: The browning intensity, which is directly proportional to the melanoidin concentration, is measured by absorbance at a specific wavelength, typically 420 nm.[9] An extinction coefficient can be used to convert absorbance values into melanoidin concentration.[7][8]

2. Reagents and Materials:

-

Distilled Water

-

Methanol

-

Centrifuge

-

UV-Vis Spectrophotometer

3. Sample Preparation:

-

Coffee:

-

Brew coffee according to a standardized procedure (e.g., specific coffee-to-water ratio, brewing time, and temperature).

-

Allow the coffee to cool to room temperature.

-

Filter the coffee brew through a 0.45 µm syringe filter to remove any suspended particles.

-

Dilute the filtered coffee with distilled water to bring the absorbance within the linear range of the spectrophotometer (typically below 1.0 AU).

-

-

Baked Goods (Bread Crust):

-

Separate the crust from the crumb of the baked good.

-

Grind the crust into a fine powder using a coffee grinder or a mortar and pestle.

-

Weigh 1 gram of the powdered crust into a 50 mL centrifuge tube.

-

Add 20 mL of a 50% (v/v) methanol/water solution.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered extract with the 50% methanol/water solution as needed.

-

4. Spectrophotometric Measurement:

-

Set the spectrophotometer to measure absorbance at 420 nm.

-

Use the appropriate solvent (distilled water for coffee, 50% methanol/water for baked goods) as a blank.

-

Measure the absorbance of the prepared sample extracts.

5. Data Analysis: The absorbance value at 420 nm provides a relative measure of the melanoidin content. For a more quantitative assessment, a molar extinction coefficient, if available for the specific food matrix, can be used.[7][8]

| Sample | Absorbance at 420 nm (AU) | Relative Melanoidin Content |

| Light Roast Coffee | 0.350 | Low |

| Dark Roast Coffee | 0.850 | High |

| Bread Crust | 0.620 | Medium |

| Bread Crumb | 0.050 | Very Low |

Quantification of Acrylamide: A Food Safety Imperative

Acrylamide is a process contaminant that forms from the reaction between asparagine and reducing sugars at high temperatures. Its potential carcinogenicity necessitates sensitive and accurate analytical methods for its monitoring in foods.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acrylamide analysis due to its high selectivity and sensitivity.[6]

Protocol: LC-MS/MS Analysis of Acrylamide

This protocol is based on established methods for acrylamide determination in food matrices.[10][11]

1. Principle: Acrylamide is extracted from the food matrix with water, and the extract is cleaned up using solid-phase extraction (SPE). Quantification is achieved by LC-MS/MS using an isotopically labeled internal standard.

2. Reagents and Materials:

-

Acrylamide standard

-

¹³C₃-labeled acrylamide (internal standard)

-

HPLC-grade water

-

Formic acid

-

Acetonitrile

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

LC-MS/MS system

3. Sample Preparation:

-

Homogenize the coffee or baked good sample to a fine powder.

-

Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and a known amount of the ¹³C₃-acrylamide internal standard solution.

-

Vortex for 1 minute and then shake for 20 minutes.

-

Centrifuge at 9,000 rpm for 15 minutes.[11]

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water.

-

Elute the acrylamide with an appropriate solvent (e.g., a mixture of water and acetonitrile).

-

The eluate is then ready for LC-MS/MS analysis.

LC-MS/MS Workflow for Acrylamide:

Caption: Workflow for acrylamide analysis by LC-MS/MS.

4. LC-MS/MS Conditions:

-

LC Column: A column suitable for polar compounds (e.g., HILIC or a polar-embedded C18).

-

Mobile Phase: A gradient of water and acetonitrile with formic acid.

-

MS Detection: Electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) for the transitions of acrylamide and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Acrylamide | 72.1 | 55.1 |

| ¹³C₃-Acrylamide | 75.1 | 58.1 |

5. Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of the acrylamide to the internal standard against the concentration of the acrylamide standards. The concentration of acrylamide in the sample is then determined from this curve.

Quantification of Furan: A Volatile of Concern

Furan, a volatile organic compound, can be formed during the thermal degradation of carbohydrates.[12] It is classified as a possible human carcinogen, and its presence in heat-treated foods like coffee is a safety concern.[12] Headspace gas chromatography-mass spectrometry (HS-GC-MS) is the preferred method for furan analysis due to its volatility.[12][13]

Protocol: HS-GC-MS Analysis of Furan

This protocol is based on established methods for the determination of furan in food.[12][14][15]

1. Principle: Furan is partitioned from the food matrix into the headspace of a sealed vial upon heating. An aliquot of the headspace is then injected into a GC-MS for separation and quantification. An isotopically labeled internal standard is used for accurate quantification.

2. Reagents and Materials:

-

Furan standard

-

d₄-Furan (internal standard)

-

Saturated sodium chloride solution

-

Headspace vials with septa and caps

-

HS-GC-MS system

3. Sample Preparation:

-

For liquid samples like coffee, directly pipette a known volume (e.g., 5 mL) into a headspace vial.

-

For solid samples like baked goods, weigh a known amount (e.g., 1 gram) of the homogenized sample into a headspace vial and add a known volume of saturated sodium chloride solution to aid in the partitioning of furan into the headspace.

-

Add a known amount of the d₄-furan internal standard to each vial.

-

Immediately seal the vials.

4. HS-GC-MS Conditions:

-

Headspace Autosampler:

-

Incubation Temperature: 60°C (to avoid further furan formation).[12]

-

Incubation Time: 20 minutes.

-

-

GC:

-

MS:

-

Ionization: Electron ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of furan and its internal standard.

-

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Furan | 68 | 39 |

| d₄-Furan | 72 | 42 |

5. Data Analysis: Similar to acrylamide analysis, a calibration curve is generated using the peak area ratios of furan to the internal standard. The furan concentration in the sample is then calculated from this curve.

Conclusion

The quantification of Maillard reaction products in coffee and baked goods is essential for both quality control and food safety. The analytical protocols outlined in this application note provide robust and reliable methods for the determination of key MRPs. The choice of methodology is critical and depends on the specific analyte and the food matrix. Spectrophotometry offers a simple and rapid approach for assessing melanoidin content, while chromatographic techniques coupled with mass spectrometry, such as LC-MS/MS and GC-MS, provide the necessary sensitivity and selectivity for the analysis of trace-level contaminants like acrylamide and furan. By implementing these methods, researchers and industry professionals can gain valuable insights into the complex chemistry of the Maillard reaction and ensure the quality and safety of their products.

References

- 1. coffeeroastco.com [coffeeroastco.com]

- 2. bakewithshivesh.com [bakewithshivesh.com]

- 3. Maillard reaction - Wikipedia [en.wikipedia.org]

- 4. Maillard Reaction | American Society of Baking [asbe.org]

- 5. Coffee Roasting Basics: What Is The Maillard Reaction? [mtpak.coffee]

- 6. Acrylamide and Chips: LC-MS Monitoring Maillard Reaction in Starchy Food [thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantification of melanoidin concentration in sugar-casein systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bfr.bund.de [bfr.bund.de]

- 11. fda.gov [fda.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]

Application Notes and Protocols: A Senior Scientist's Guide to Sample Preparation for Amadori Compound Analysis in Complex Matrices

Introduction: The Analytical Challenge of Amadori Compounds

Amadori compounds, the stable ketoamine products formed in the early stages of the Maillard reaction, are of profound interest across multiple scientific disciplines.[1] In food science, they are pivotal precursors to color, flavor, and aroma, but also potential indicators of processing quality and nutrient loss.[2] In clinical and biomedical research, the accumulation of Amadori products on proteins, such as glycated hemoglobin (HbA1c), serves as a critical biomarker for long-term glycemic control in diabetes management.[3]

The reaction begins with the condensation of a reducing sugar's carbonyl group with a primary amino group from an amino acid, peptide, or protein, forming an unstable Schiff base. This intermediate then undergoes the eponymous Amadori rearrangement to form the more stable 1-amino-1-deoxy-2-ketose, or Amadori compound.[4][5]

Despite their significance, the accurate quantification of Amadori compounds in complex biological or food matrices is a formidable analytical task. Their high polarity, structural similarity to a myriad of matrix components, and the distinction between free and protein-bound forms necessitate robust and meticulously optimized sample preparation strategies. This guide provides a detailed exploration of field-proven protocols designed to isolate and prepare Amadori compounds for downstream analysis, primarily by Liquid Chromatography-Mass Spectrometry (LC-MS).

Core Principles of Sample Preparation for Amadori Compounds

The primary objective of sample preparation is to isolate the Amadori compounds of interest from interfering matrix components while ensuring their stability and achieving a concentration suitable for the analytical instrument. Key challenges include high levels of sugars, amino acids, proteins, lipids, and salts, all of which can interfere with analysis through chromatographic co-elution and ion suppression or enhancement in the mass spectrometer.[6][7][8]

The choice of strategy depends on two critical factors:

-

The nature of the analyte: Are you analyzing "free" Amadori compounds (e.g., fructosyl-lysine in fruit juice) or "protein-bound" Amadori compounds (e.g., glycated peptides from plasma proteins)?

-

The complexity of the matrix: Food matrices like dairy or baked goods present different challenges compared to biological fluids like serum or urine.

Our discussion will focus on three core, validated techniques: Liquid-Liquid Extraction (LLE) , Solid-Phase Extraction (SPE) , and for protein-bound analytes, Acid Hydrolysis followed by purification.

Workflow for Amadori Compound Sample Preparation

The following diagram illustrates the decision-making process and general workflow for preparing samples for Amadori compound analysis.

Caption: Decision workflow for preparing complex samples for Amadori compound analysis.

Protocol 1: Extraction of Free Amadori Compounds from Biological Fluids

This protocol is optimized for matrices like plasma or urine, where proteins are a major interference. The strategy involves protein precipitation followed by a targeted clean-up.

Principle of Causality: Amadori compounds are highly polar. To isolate them, we must first remove the bulk of macromolecules (proteins) that would otherwise interfere with chromatography and clog analytical columns. Acetonitrile is an effective protein precipitant; it disrupts the hydration shell around proteins, causing them to aggregate and fall out of solution. The subsequent extraction step further refines the sample.

Detailed Step-by-Step Methodology:

-

Sample Collection & Initial Preparation:

-

Collect 500 µL of plasma or urine into a clean 2 mL microcentrifuge tube.

-

Spike with an appropriate internal standard (e.g., a stable isotope-labeled version of the target Amadori compound) to correct for extraction variability.

-

-

Protein Precipitation:

-

Add 1.5 mL of ice-cold acetonitrile to the sample. The 3:1 ratio of organic solvent to aqueous sample is critical for efficient protein precipitation.

-

Vortex vigorously for 1 minute to ensure thorough mixing and denaturation of proteins.

-

Incubate at -20°C for 20 minutes to maximize protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C. The proteins will form a tight pellet.

-

-

Supernatant Collection:

-

Carefully aspirate the supernatant, which contains the Amadori compounds and other small molecules, and transfer it to a new tube. Be meticulous to avoid disturbing the protein pellet.

-

-

Solvent Evaporation & Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step removes the acetonitrile and concentrates the analytes.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds to ensure the residue is fully dissolved.[9]

-

Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system to remove any remaining particulates.[10]

-

Protocol 2: Solid-Phase Extraction (SPE) for Amadori Compounds from Food Matrices

SPE is a powerful technique for purifying Amadori compounds from complex food extracts, such as fruit juices or processed food homogenates. We will describe two common approaches: Reversed-Phase (C18) and Boronate Affinity Chromatography.

Reversed-Phase SPE (C18)

Principle of Causality: This method separates compounds based on polarity. C18 is a non-polar stationary phase. Highly polar interferences like sugars and salts will pass through the column with a polar loading solvent, while the slightly less polar Amadori compounds are retained. A more non-polar solvent is then used to elute the target analytes.

Detailed Step-by-Step Methodology:

-

Sample Homogenization:

-

Homogenize 1 g of the food sample with 5 mL of a suitable extraction buffer (e.g., 50% methanol in water).

-

Centrifuge to pellet solids and use the supernatant for SPE.

-

-

SPE Cartridge Conditioning (Critical Step):

-

Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not let the cartridge run dry. This solvates the C18 chains, ensuring proper interaction with the analytes.[11]

-

-

Sample Loading:

-

Load the sample supernatant onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove highly polar interferences like sugars and salts.

-

-

Elution:

-

Elute the retained Amadori compounds with 5 mL of 50% methanol. The organic content of the elution solvent is strong enough to disrupt the hydrophobic interactions and release the analytes.

-